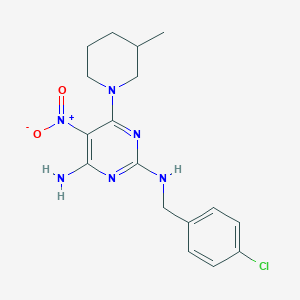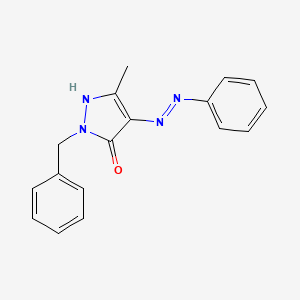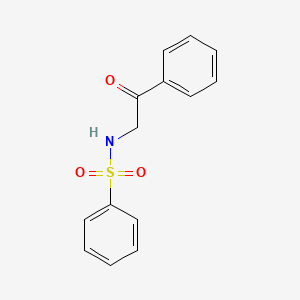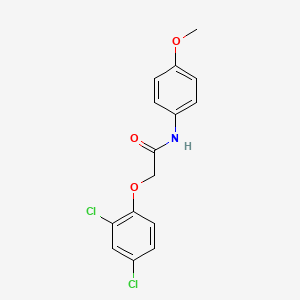![molecular formula C30H27ClN4O5 B15155144 Ethyl 9'-chloro-2,4,6-trioxo-1,5-diphenyl-2',4',4'A,6'-tetrahydro-1'H-spiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-3'-carboxylate](/img/structure/B15155144.png)
Ethyl 9'-chloro-2,4,6-trioxo-1,5-diphenyl-2',4',4'A,6'-tetrahydro-1'H-spiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-3'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate typically involves multiple steps. One common approach is the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions . Solvents such as dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or N-methylpyrrolidone (NMP) are often used . The reaction conditions usually involve temperatures ranging from 150°C to 195°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
科学的研究の応用
Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action for Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic Acid Derivatives: These compounds share similar structural features and reactivity.
N-[2-(3,5-Diallyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethyl]ureas and -Carbamates: These compounds also exhibit similar chemical properties and applications.
Uniqueness
Ethyl 9’-chloro-2,4,6-trioxo-1,5-diphenyl-2’,4’,4’A,6’-tetrahydro-1’H-spiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-3’-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.
特性
分子式 |
C30H27ClN4O5 |
|---|---|
分子量 |
559.0 g/mol |
IUPAC名 |
ethyl 9'-chloro-2,4,6-trioxo-1,3-diphenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-3'-carboxylate |
InChI |
InChI=1S/C30H27ClN4O5/c1-2-40-29(39)32-15-16-33-24-17-21(31)14-13-20(24)18-30(25(33)19-32)26(36)34(22-9-5-3-6-10-22)28(38)35(27(30)37)23-11-7-4-8-12-23/h3-14,17,25H,2,15-16,18-19H2,1H3 |
InChIキー |
PMPGYGALIYUMOO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN2C(C1)C3(CC4=C2C=C(C=C4)Cl)C(=O)N(C(=O)N(C3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B15155061.png)

![Ethyl 3-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155070.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15155092.png)
![3-bromo-N-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15155104.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate](/img/structure/B15155114.png)
![4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline](/img/structure/B15155124.png)
![2-Amino-4-(4-chlorophenyl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B15155127.png)
![N-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155128.png)
![N-(pyrimidin-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15155130.png)

![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15155140.png)

